Cas no 1784037-59-7 (2-(4-Bromophenyl)-1-methylpiperidin-4-amine)
2-(4-Bromophenyl)-1-methylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1784037-59-7
- 2-(4-bromophenyl)-1-methylpiperidin-4-amine
- EN300-704820
- 2-(4-Bromophenyl)-1-methylpiperidin-4-amine
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- Inchi: 1S/C12H17BrN2/c1-15-7-6-11(14)8-12(15)9-2-4-10(13)5-3-9/h2-5,11-12H,6-8,14H2,1H3
- InChI Key: DWMYEQRNZNKIMH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1CC(CCN1C)N
Computed Properties
- Exact Mass: 268.05751g/mol
- Monoisotopic Mass: 268.05751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.3Ų
2-(4-Bromophenyl)-1-methylpiperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704820-1.0g |
2-(4-bromophenyl)-1-methylpiperidin-4-amine |
1784037-59-7 | 1g |
$0.0 | 2023-06-07 |
2-(4-Bromophenyl)-1-methylpiperidin-4-amine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(4-Bromophenyl)-1-methylpiperidin-4-amine
2-(4-Bromophenyl)-1-methylpiperidin-4-amine: A Comprehensive Overview
The compound 2-(4-Bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1784037-59-7) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential in drug discovery and development. The molecule's unique structure, featuring a bromophenyl group and a methyl-substituted piperidine ring, contributes to its intriguing chemical properties and biological activities.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(4-Bromophenyl)-1-methylpiperidin-4-amine through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of biaryl compounds. These methods not only enhance the yield and purity of the compound but also facilitate its scalability for industrial applications. Researchers have also explored the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining product quality.
The pharmacological profile of 2-(4-Bromophenyl)-1-methylpiperidin-4-amine has been extensively investigated in recent studies. Preclinical data suggest that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions. Additionally, its ability to modulate neurotransmitter systems has led to exploratory studies in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's selectivity for specific receptor subtypes further underscores its potential as a lead molecule for drug development.
From a structural perspective, 2-(4-Bromophenyl)-1-methylpiperidin-4-amine incorporates a piperidine ring system, which is known for its flexibility and ability to adopt various conformations. This structural feature is crucial for its interactions with biological targets, such as enzymes and receptors. The presence of the bromine atom in the para position of the phenyl ring introduces electronic effects that influence the compound's reactivity and bioavailability. Furthermore, the methyl group attached to the piperidine nitrogen enhances lipophilicity, potentially improving membrane permeability.
Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of 2-(4-Bromophenyl)-1-methylpiperidin-4-amine. Enantiomeric forms of this compound exhibit distinct pharmacokinetic profiles, with one enantiomer demonstrating superior efficacy in preclinical models. This finding underscores the need for enantioselective synthesis strategies to optimize therapeutic outcomes.
In terms of applications, 2-(4-Bromophenyl)-1-methylpiperidin-4-amine has been explored as a building block in medicinal chemistry. Its versatility allows for further functionalization to generate libraries of related compounds for high-throughput screening. Such libraries are invaluable in identifying novel leads for various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
Looking ahead, ongoing research aims to elucidate the molecular mechanisms underlying 2-(4-Bromophenyl)-1-methylpiperidin-4-amine's biological effects. Advanced techniques such as X-ray crystallography and molecular dynamics simulations are being employed to study its binding interactions with target proteins. These insights will be instrumental in guiding rational drug design efforts and improving upon its therapeutic potential.
In conclusion, 2-(4-Bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1784037-59-7) stands as a compelling example of how structural complexity can be harnessed to develop innovative therapeutic agents. With continued research and development, this compound holds promise as a valuable tool in advancing medical science and improving human health.
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